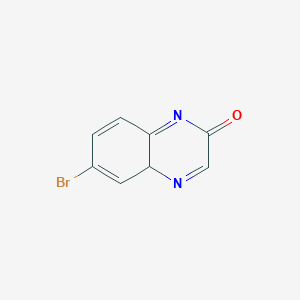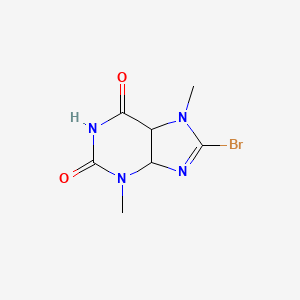
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caffeine is a central nervous system stimulant belonging to the methylxanthine class. It is the most widely consumed psychoactive substance globally. Caffeine is naturally found in coffee beans, tea leaves, cacao beans, and other plants. It is known for its ability to increase alertness, improve focus, and reduce fatigue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caffeine can be synthesized through various methods. One common synthetic route involves the reaction between dimethylurea and malonic acid. This process yields caffeine through a series of steps that include cyclization and methylation reactions .
Industrial Production Methods
Industrially, caffeine is often extracted from natural sources such as coffee beans and tea leaves. The extraction process typically involves the use of solvents like methylene chloride or supercritical carbon dioxide. These methods allow for the efficient extraction of caffeine while maintaining its purity .
Análisis De Reacciones Químicas
Types of Reactions
Caffeine undergoes several types of chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various products, including theobromine and theophylline.
Reduction: Reduction reactions of caffeine are less common but can occur under specific conditions.
Substitution: Caffeine can undergo substitution reactions, particularly at its nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides can facilitate substitution reactions
Major Products
Oxidation: Theobromine, theophylline
Reduction: Various methylxanthine derivatives
Substitution: Alkylated caffeine derivatives
Aplicaciones Científicas De Investigación
Caffeine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Used in the treatment of apnea in premature infants, as a pain reliever in combination with other medications, and for its potential neuroprotective effects.
Industry: Incorporated into beverages, dietary supplements, and cosmetics for its stimulating properties .
Mecanismo De Acción
Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in heightened alertness and reduced fatigue .
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: Found in chocolate, similar in structure but has milder stimulant effects.
Theophylline: Found in tea, used medically as a bronchodilator.
Uniqueness of Caffeine
Caffeine is unique among these compounds due to its widespread use and potent stimulant effects. It is more effective at crossing the blood-brain barrier, leading to more pronounced central nervous system stimulation .
Propiedades
Fórmula molecular |
C8H11N4O2+ |
|---|---|
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1 |
Clave InChI |
GOJJWZXPKDRTAJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)



![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)

![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)


![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
